3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine
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Overview
Description
3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenoxy group, which is further substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine is unique due to the combination of its pyrrolidine ring and the phenoxy group substituted with chloro and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Properties
Molecular Formula |
C11H11ClF3NO |
---|---|
Molecular Weight |
265.66 g/mol |
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenoxy]pyrrolidine |
InChI |
InChI=1S/C11H11ClF3NO/c12-9-2-1-7(11(13,14)15)5-10(9)17-8-3-4-16-6-8/h1-2,5,8,16H,3-4,6H2 |
InChI Key |
KFQYERSOKNIIFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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